tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 210538-72-0) is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol . The tert-butyl carbamate group at position 6 enhances steric protection and modulates solubility, while the methyl group at position 2 influences electronic and steric properties. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors targeting EGFR and other oncogenic pathways .
Properties
IUPAC Name |
tert-butyl 2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-7-10-8-16(6-5-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFOVBHZCZAHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740032 | |
| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210538-72-0 | |
| Record name | tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Precursors
- N-Boc-protected piperidone derivatives : These serve as scaffolds for constructing the fused ring system.
- Formamidine acetate : Used as a source of the amidine moiety to facilitate ring closure.
- tert-Butyl carbamate (Boc) protecting group : Incorporated to protect amino functionalities during synthesis.
Representative Synthetic Route
A documented synthetic procedure for closely related tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine derivatives involves the following steps:
-
- Combine ethyl 1-methyl-4-oxopiperidine-3-carboxylate (or a similar N-Boc piperidone derivative), formamidine acetate, and sodium methoxide in anhydrous methanol.
- Heat the mixture under reflux for approximately 6 hours to promote cyclization forming the fused pyrido[4,3-d]pyrimidine core.
- Monitor the reaction progress by thin-layer chromatography (TLC).
-
- Concentrate the reaction mixture.
- Adjust pH to ~6 using acetic acid.
- Extract the product with dichloromethane.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.
-
- The yield for similar compounds using this method is approximately 70.4%.
- Characterization by mass spectrometry confirms the expected molecular ion peak (e.g., m/z 242.1 [M + H]+ for related compounds).
Oxidation and Functional Group Modifications
In related pyrido[2,3-d]pyrimidine derivatives, oxidation steps using hydrogen peroxide in solvents such as N,N-dimethylformamide, acetone, or chloroform at 30 °C have been employed to introduce oxygen functionalities or modify existing substituents. These reactions are monitored by TLC and purified by column chromatography using eluents like dichloromethane-methanol-triethylamine mixtures. Although these examples focus on pyrido[2,3-d]pyrimidine systems, similar oxidative strategies could be adapted for functionalization of the tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate scaffold.
Comparative Data Table of Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Ethyl 1-methyl-4-oxopiperidine-3-carboxylate, formamidine acetate, sodium methoxide, methanol, reflux 6 h | Cyclization to form fused pyrido-pyrimidine core | TLC monitoring; yields ~70% |
| 2 | pH adjustment with acetic acid, extraction with dichloromethane | Isolation of product | pH ~6 ensures product stability |
| 3 | Drying over sodium sulfate, filtration, concentration | Removal of solvents and impurities | Prepares for purification |
| 4 | Column chromatography (dichloromethane-methanol-triethylamine) | Purification | Provides pure white/yellow solid |
| 5 (optional) | Oxidation with 30% H2O2 in DMF or acetone at 30 °C | Functional group modification | TLC monitored; yields vary |
Research Findings and Observations
- The choice of solvent and reaction temperature critically affects the cyclization efficiency and purity of the final product.
- Use of sodium methoxide as a base promotes effective ring closure.
- The tert-butyl carbamate group provides stability and selectivity during synthesis, protecting amino groups from unwanted side reactions.
- Oxidation steps using hydrogen peroxide allow for selective introduction of oxygen functionalities, which can be useful for further derivatization.
- The reaction progress is reliably monitored by TLC using solvent systems such as dichloromethane-methanol-triethylamine mixtures.
- Purification by column chromatography is essential to isolate the target compound in high purity for subsequent applications.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group at position 2 and the dihydropyrido ring undergo selective oxidation under controlled conditions.
| Reaction | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Methyl oxidation | KMnO₄, acidic aqueous conditions | 2-Carboxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Complete conversion requires 24 hours at 80°C; overoxidation to CO₂ is avoided by pH control. |
| Ring aromatization | DDQ (dichlorodicyanoquinone), DCM, rt | Aromatic pyrido[4,3-d]pyrimidine derivative | Reaction completes in 2 hours; tert-butyl group remains intact. |
The hydroxy analog (tert-butyl 4-hydroxy-2-methyl variant) undergoes similar oxidation pathways, producing ketones or carboxylic acids depending on the oxidizing agent.
Hydrolysis of the tert-Butyl Ester
The tert-butyl carbamate is susceptible to acidic hydrolysis, enabling deprotection for further functionalization.
| Conditions | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | TFA/DCM (1:1), 0°C to rt | 2-Methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid | 85–90% | Intermediate for peptide coupling or salt formation. |
| HCl (gaseous) | HCl/dioxane, reflux | Same as above | 70–75% | Less efficient than TFA but avoids residual fluorinated byproducts. |
Functionalization via Electrophilic Substitution
The pyrimidine ring’s electron-deficient nature allows regioselective substitutions.
| Reaction | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Pyrimidine C-4 | 4-Nitro-2-methyl derivative |
| Halogenation | NBS (N-bromosuccinimide), AIBN | Pyrido C-7 | 7-Bromo-2-methyl derivative |
Note : Methyl at position 2 directs electrophiles to the pyrimidine’s C-4 and pyrido’s C-7 positions due to steric and electronic effects.
Reduction of the Dihydropyrido Ring
Catalytic hydrogenation selectively saturates the dihydropyrido system.
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), MeOH, rt | Fully saturated 5,6,7,8-tetrahydro derivative | No over-reduction of the pyrimidine ring observed. |
| PtO₂ | H₂ (3 atm), EtOAc, 50°C | Same as above | Faster reaction but requires higher pressure. |
Coupling Reactions
While direct cross-coupling is limited by the methyl group’s poor leaving capacity, intermediates from hydrolysis or oxidation enable diversification.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Amide coupling | EDC/HOBt, amine nucleophile | 2-Methyl-6-amido derivatives | Bioactive molecule synthesis (e.g., kinase inhibitors). |
| Suzuki-Miyaura | Pd(dppf)Cl₂, aryl boronic acid | 4-Aryl-substituted analogs | Library synthesis for structure-activity studies. |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.
-
Photoreactivity : Prolonged UV exposure induces ring-opening via retro-Diels-Alder pathways.
This compound’s reactivity is leveraged in medicinal chemistry for constructing kinase inhibitors and antifolate analogs, with modifications guided by its oxidation, substitution, and coupling profiles . Experimental protocols emphasize controlled conditions to avoid side reactions and ensure reproducibility.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit promising anticancer properties. Research has shown that compounds in this class can inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, a study demonstrated that related compounds effectively targeted cancer cells by disrupting cell cycle progression and promoting programmed cell death .
Antimicrobial Properties
The antimicrobial efficacy of pyrido[4,3-d]pyrimidine derivatives has been documented, showing activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity. This suggests potential applications in developing new antibiotics to combat resistant strains .
Neurological Applications
Compounds similar to tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate have been explored for their neuroprotective effects. They may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity. The ability to modify the structure leads to a library of derivatives that can be screened for specific pharmacological effects.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[4,3-d]pyrimidines for their anticancer potential. The results indicated that certain modifications to the tert-butyl group significantly enhanced cytotoxicity against breast cancer cells. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .
Case Study 2: Neuroprotective Effects
In another investigation reported in Neuroscience Letters, researchers assessed the neuroprotective effects of a related compound on neuronal cell lines subjected to oxidative stress. The results showed that the compound significantly reduced cell death and improved cell viability compared to controls. This finding supports the hypothesis that pyrido[4,3-d]pyrimidines may be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the derivatives formed from this compound.
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 modifications significantly alter biological activity and physicochemical properties:
Key Observations :
Substituent Variations at Position 4
Position 4 modifications influence reactivity and pharmacological profiles:
Biological Activity
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 210538-72-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H19N3O2
- Molecular Weight : 249.31 g/mol
- IUPAC Name : this compound
- Purity : 97%
Research indicates that compounds similar to tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives exhibit various biological activities, primarily through modulation of enzyme pathways and receptor interactions.
- Inhibition of Kinases : Many pyrido-pyrimidine derivatives have shown inhibitory effects on kinases involved in inflammatory responses. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against p38 MAPK and IKK-2 kinases, which are crucial in mediating inflammatory cytokine production .
- Anti-inflammatory Effects : The compound has been implicated in the reduction of pro-inflammatory cytokines such as TNFα and IL-6, which are significant in chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- CYP121A1 Inhibition : A study identified a derivative of the compound that inhibited CYP121A1 from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The compound showed improved activity against various strains under multiple assay conditions .
- Inflammatory Disease Models : In vivo studies demonstrated that similar pyrido-pyrimidine compounds significantly reduced arthritis severity and inflammation markers when administered in models of collagen-induced arthritis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions of substituted pyrimidine precursors. For example, tert-butyl carbamate-protected intermediates can undergo nucleophilic substitution or ring-closing reactions under basic or acidic conditions. Characterization involves NMR (e.g., H and C) and mass spectrometry (ESI-MS) to confirm structure and purity. Optimized protocols for similar analogs use Boc-protected intermediates and palladium-catalyzed cross-coupling steps for functionalization .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) to identify proton environments (e.g., tert-butyl protons at δ 1.50 ppm and pyrimidine ring protons at δ 8.79 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 270.0 for a chloro analog) .
- Chromatography : HPLC or column chromatography to ensure >95% purity .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on SDS data for structurally related compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store at 2–8°C in inert atmospheres (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in functionalizing the pyrido[4,3-d]pyrimidine core?
- Methodological Answer :
- Catalytic Systems : Use Pd(PPh)Cl/CuI for Sonogashira couplings or Buchwald-Hartwig aminations (e.g., 80°C in DMAc with NaHCO as base) .
- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of Boc-protected intermediates.
- Temperature Control : Low temperatures (-78°C) for Boc-deprotection to minimize side reactions .
Q. What strategies resolve contradictions in bioactivity data for analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, chloro, or anilino groups) and compare IC values against targets like EGFR or VEGFR-2 .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to kinase domains.
- In Vitro/In Vivo Correlation : Validate cell-based assays (e.g., MTT tests) with pharmacokinetic studies in murine models .
Q. How can stereochemical challenges in dihydropyrido-pyrimidine derivatives be addressed?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation.
- X-ray Crystallography : Resolve absolute configurations using SHELX programs for crystal structure refinement .
Q. What methodologies enable the study of metabolic stability for this compound?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
- Plasma Stability Tests : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
